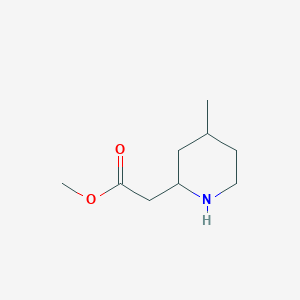

Methyl 2-(4-methylpiperidin-2-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methylpiperidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPIMGWFFFUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylpiperidin-2-YL)acetate typically involves the reaction of 4-methylpiperidine with methyl acetate. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Structural Modifications and Related Reactions

Transfer Hydrogenation :

While not directly applied to the target compound, a patent ( ) describes a method involving transfer hydrogenation to methylate piperidine derivatives. This could be adapted for structural analogs:

-

Piperidine-4-carboxylic acid reacts with formaldehyde and a palladium catalyst to form 1-methylpiperidine-4-carboxylic acid .

-

Conditions : Ambient pressure, 90–95°C, and acidic aqueous media (e.g., formic acid).

Functional Group Transformations :

-

Amide Formation : Analogous compounds (e.g., 1-methylpiperidine-4-carboxylic acid) react with thionyl chloride and diethylamine to form N,N-diethylamides, demonstrating the versatility of carboxylic acid derivatives in substitution reactions .

-

Salt Formation : Hydrochloride salts (e.g., methyl 2-(piperidin-4-yl)acetate hydrochloride) are prepared by protonating the ester with HCl, enhancing aqueous solubility .

Limitations and Research Gaps

-

Lack of Direct Data : Exclusion of specific sources limits detailed mechanistic insights for the target compound.

-

Structural Variability : Substitution patterns (e.g., 4-methylpiperidin-2-yl vs. piperidin-4-yl) significantly influence reactivity, necessitating tailored reaction conditions.

Scientific Research Applications

Methyl 2-(4-methylpiperidin-2-YL)acetate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Industry: Utilized in the synthesis of agrochemicals, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperidin-2-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

Structural Differences :

- Piperidine substitution : Ethyl 2-(piperidin-4-yl)acetate lacks the 4-methyl group on the piperidine ring.

- Ester group : Ethyl ester instead of methyl.

Key Properties :

- Synthetic Utility : Used as an intermediate in drug synthesis, with documented protocols involving cesium carbonate and carbodiimide coupling agents .

Applications : Acts as a precursor for bioactive molecules, leveraging the unsubstituted piperidine for hydrogen bonding interactions.

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Structural Differences :

- Piperidine substitution : A hydroxyl group replaces the methyl group at the 4-position.

Key Properties :

- Solubility : The hydroxyl group enhances aqueous solubility via hydrogen bonding, making it more suitable for formulations requiring high bioavailability .

- Reactivity : The hydroxyl group may participate in further chemical modifications, such as glycosylation or phosphorylation.

Applications: Potential use in prodrug designs where solubility is critical.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Structural Differences :

- Piperidine substitution : Four methyl groups at the 2- and 6-positions, creating significant steric hindrance.

Key Properties :

- Oxidative Stability : Enhanced resistance to metabolic degradation due to steric protection of the amine group.

Applications : Used as antioxidants or stabilizers in polymers, leveraging their hindered amine structure .

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Structural Differences :

- Piperidine substitution : A benzyl group at the 1-position and a ylidene (double bond) at the 4-position.

Key Properties :

- Electronic Effects : The ylidene group introduces conjugation, altering electronic distribution and reactivity.

- Lipophilicity : The benzyl group increases logP, favoring blood-brain barrier penetration .

Applications : Investigated in central nervous system (CNS) drug candidates due to its enhanced lipophilicity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Steric Effects : Methyl groups at the 4-position (target compound) balance lipophilicity and solubility, making it versatile for oral drug candidates.

- Ester Group Impact : Methyl esters generally offer faster metabolic cleavage compared to ethyl esters, affecting drug half-life .

- Substituent Diversity : Hydroxyl groups (as in ) improve solubility but may reduce metabolic stability, while aromatic groups (e.g., benzyl) enhance target affinity but increase toxicity risks .

Biological Activity

Methyl 2-(4-methylpiperidin-2-YL)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research sources, including in vitro studies, molecular modeling, and structure-activity relationships.

Chemical Structure and Synthesis

This compound is an ester derivative featuring a piperidine ring, which is known for enhancing biological activity through improved lipophilicity and receptor binding. The synthesis of this compound typically involves the esterification of 4-methylpiperidine with methyl acetate under acidic conditions.

Biological Activity Overview

The biological activities attributed to this compound include:

- Antimicrobial Activity : Studies have indicated that compounds with a piperidine moiety exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes.

- Antifungal Activity : Similar compounds have shown promising antifungal properties against pathogens like Candida albicans and Aspergillus niger, suggesting that this compound may also possess such activities .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, some analogs have demonstrated IC50 values in the micromolar range, indicating effective growth inhibition .

- Neuroprotective Potential : The inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, has been observed with related compounds, suggesting potential neuroprotective effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, revealing that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than those required for standard antibiotics .

Anticancer Activity

In vitro assays demonstrated that this compound derivatives could disrupt microtubule assembly in cancer cells, leading to apoptosis. For instance, compounds derived from this structure showed enhanced caspase-3 activity and cell cycle arrest at specific concentrations .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies revealed favorable binding energies with key enzymes involved in cancer proliferation and neurodegenerative diseases, indicating a robust interaction profile that supports its therapeutic potential .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-methylpiperidin-2-YL)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, piperidine derivatives can react with methyl bromoacetate under basic conditions (e.g., potassium carbonate) in aprotic solvents like DMF at elevated temperatures (~80–100°C) . Key parameters include solvent choice (aprotic solvents minimize side reactions), temperature control (prevents thermal degradation), and stoichiometric ratios (excess methylating agents improve esterification efficiency). Yield optimization often requires iterative adjustment of these variables and purification via column chromatography or recrystallization .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should monitor degradation kinetics under stress conditions (e.g., pH extremes, elevated temperatures, UV exposure). For instance, accelerated stability testing at 40–60°C in buffered solutions (pH 1–13) can identify hydrolytic degradation pathways. Analytical techniques like HPLC or LC-MS quantify intact compound levels and degradation products. Long-term storage stability requires controlled environments (e.g., inert gas, desiccants) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in crystal structure reports (e.g., bond lengths, torsion angles) may arise from twinning, disorder, or low-resolution data. Using SHELX programs (e.g., SHELXL for refinement), researchers can apply restraints for geometrically similar moieties or employ twin-law correction for overlapping reflections . High-resolution synchrotron data and hydrogen-bonding network analysis (e.g., intra-molecular N–H⋯O interactions) further validate structural assignments . For ambiguous cases, complementary techniques like NMR or DFT calculations reconcile experimental and theoretical models .

Q. How can subcellular localization studies inform the compound’s mechanism of action in cellular assays?

- Methodological Answer : Fluorescent tagging (e.g., via esterase-resistant probes) or radiolabeling (e.g., ¹⁴C-methyl groups) tracks intracellular distribution. Confocal microscopy or subcellular fractionation (e.g., differential centrifugation) identifies accumulation in organelles like the nucleus or mitochondria. Co-localization with markers (e.g., DAPI for DNA) and activity assays (e.g., transcriptional inhibition) link localization to functional outcomes. Contradictory results (e.g., cytoplasmic vs. nuclear dominance) may reflect cell-type-specific transport mechanisms or pH-dependent solubility .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Synthesis : Validate purity (>95% via HPLC) and confirm structure (¹H/¹³C NMR, HRMS) for each batch .

- Bioassays : Use internal standards (e.g., reference inhibitors) and replicate experiments across independent batches.

- Data Normalization : Normalize activity metrics (e.g., IC₅₀) to batch-specific solubility and stability profiles. Contradictory dose-response curves may arise from impurities affecting off-target interactions, necessitating LC-MS profiling to identify contaminants .

Methodological Notes

- Crystallography : For novel derivatives, use SHELX suite tools (SHELXD for phasing, SHELXE for density modification) to resolve phase problems in small-molecule crystallography .

- Synthetic Optimization : Screen alternative bases (e.g., cesium carbonate) or coupling agents (e.g., EDCI/HOBt) to improve yields in sterically hindered reactions .

- Biological Assays : Employ orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to confirm activity and rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.